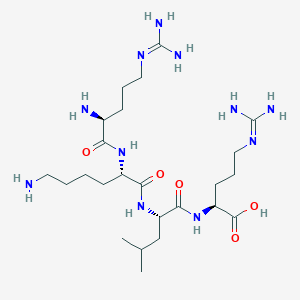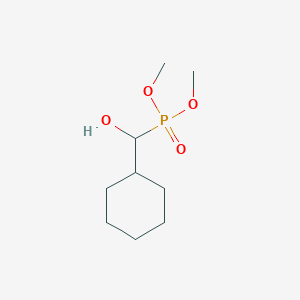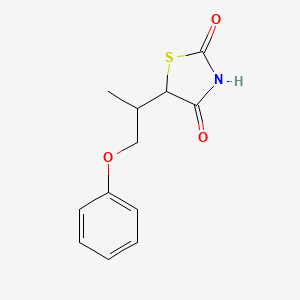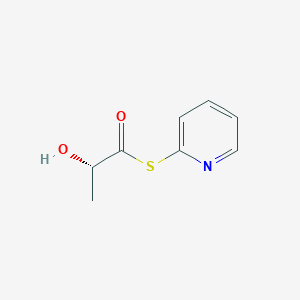![molecular formula C25H25F3 B12571910 1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene CAS No. 639079-65-5](/img/structure/B12571910.png)
1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene is a fluorinated aromatic compound It is characterized by the presence of three fluorine atoms on the naphthalene ring and a propylcyclohexylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the development of advanced materials, such as liquid crystals and polymers.
作用机制
The mechanism of action of 1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene involves its interaction with molecular targets through various pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity. The compound may interact with enzymes or receptors, leading to changes in biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene
- 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
- 1,7,8-Trifluoro-2-ethoxy-6-[4-(4-propylcyclohexyl)phenyl]naphthalene
Uniqueness
1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene is unique due to its specific substitution pattern on the naphthalene ring and the presence of the propylcyclohexylphenyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis.
属性
CAS 编号 |
639079-65-5 |
|---|---|
分子式 |
C25H25F3 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
1,2,3-trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene |
InChI |
InChI=1S/C25H25F3/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-13-22-21(14-20)15-23(26)25(28)24(22)27/h8-17H,2-7H2,1H3 |
InChI 键 |
CKMKRUVBCAYBNG-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC4=CC(=C(C(=C4C=C3)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate](/img/structure/B12571843.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methylphenyl)urea](/img/structure/B12571854.png)

![N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide](/img/structure/B12571860.png)



![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12571889.png)


![2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)-](/img/structure/B12571896.png)
![Ethyl [(2-methylpropane-2-sulfonyl)imino]acetate](/img/structure/B12571901.png)
phosphane](/img/structure/B12571908.png)
